3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
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Overview
Description
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride typically involves the reaction of 4-fluorophenylhydrazine hydrochloride with a suitable cyclization agent. One common method involves the use of a cyclization reaction under acidic conditions to form the indazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride: Used as a chemical intermediate in pharmaceuticals.
Uniqueness
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is unique due to its indazole core structure, which imparts distinct biological activities compared to other fluorinated compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
1188264-40-5 |
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Molecular Formula |
C13H15ClFN3 |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride |
InChI |
InChI=1S/C13H14FN3.ClH/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13;/h1-4,10H,5-7,15H2,(H,16,17);1H |
InChI Key |
ONVIPPHIUXCLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C(=NN2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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